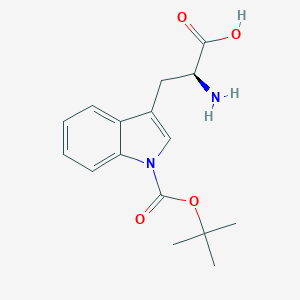

H-Trp(Boc)-OH

Description

H-Trp(Boc)-OH, or (2S)-2-amino-3-[1-(tert-butoxycarbonyl)indol-3-yl]propanoic acid, is a Boc (tert-butoxycarbonyl)-protected derivative of L-tryptophan. It is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during coupling, particularly at the indole nitrogen of tryptophan. Key properties include:

- CAS Number: 146645-63-8

- Molecular Formula: C₁₆H₂₀N₂O₄

- Molecular Weight: 304.4 g/mol

- Solubility: Soluble in DMF, DCM, and other polar aprotic solvents .

- Applications: Critical for synthesizing cyclic peptides (e.g., antimicrobial peptides , kinase inhibitors ), and pH-sensitive macrocycles .

The Boc group is acid-labile, enabling selective removal with trifluoroacetic acid (TFA) while retaining other acid-stable protections (e.g., Trt, Pbf) .

Properties

IUPAC Name |

(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWUPCCKOVTCFZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474220 | |

| Record name | (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146645-63-8 | |

| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146645-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of L-Tryptophan: Standard Protocol

The foundational method for synthesizing this compound involves Boc anhydride-mediated protection of L-tryptophan under mildly basic conditions. As detailed in Patent WO2013057736A2, the procedure follows these steps:

-

Reagent Setup :

-

L-Tryptophan (100.0 g, 0.490 mol) is suspended in a 1:1 mixture of THF and water (300 mL each).

-

Sodium bicarbonate (82.3 g, 0.979 mol) is added to maintain a pH of 8–9, facilitating nucleophilic attack by the indole nitrogen.

-

-

Boc Anhydride Addition :

-

Boc anhydride (123.8 g, 0.539 mol) is introduced dropwise at 10–15°C to minimize exothermic side reactions.

-

The reaction proceeds for 15 hours under continuous stirring, monitored by thin-layer chromatography (TLC) for complete consumption of starting material.

-

-

Workup and Isolation :

-

THF is removed via rotary evaporation, and the aqueous layer is washed with methyl tert-butyl ether (MTBE) to eliminate unreacted Boc anhydride.

-

Acidification with 1.0 N HCl precipitates the product, which is filtered, washed with cold water, and vacuum-dried at 50–55°C.

-

This method achieves a yield of 94% (140 g from 100 g starting material), with purity exceeding 98% as confirmed by HPLC.

Table 1: Reaction Parameters for Boc Protection of L-Tryptophan

| Parameter | Value |

|---|---|

| Temperature | 10–15°C (initial), 25°C (final) |

| Reaction Time | 15 hours |

| Solvent System | THF/Water (1:1 v/v) |

| Base | Sodium bicarbonate |

| Boc Anhydride Equivalence | 1.1 equivalents |

| Yield | 94% |

Critical Analysis of Methodological Efficiency

Kinetic and Thermodynamic Considerations

The choice of sodium bicarbonate as a base ensures mild conditions (pH ~8.5), preventing racemization of the chiral center in tryptophan. THF’s dual role as a co-solvent and stabilizer of the intermediate carbamate anion enhances reaction homogeneity, while its low boiling point (66°C) simplifies post-reaction removal. Comparative studies indicate that stronger bases (e.g., NaOH) accelerate the reaction but risk hydrolyzing the Boc group, whereas weaker bases (e.g., NaHCO₃) favor selectivity despite longer reaction times.

Purification Challenges and Solutions

Crude this compound often contains residual di-tert-butyl dicarbonate (Boc₂O) and sodium salts. The patent-recommended MTBE wash effectively removes hydrophobic byproducts, while aqueous acidification (pH 2–3) precipitates the product with minimal losses. Recrystallization from ethanol/water mixtures further enhances purity, though industrial-scale processes prioritize filtration over chromatography for cost efficiency.

Practical Considerations for Large-Scale Synthesis

Solubility Management

This compound’s limited aqueous solubility necessitates polar aprotic solvents during coupling reactions. DMF is preferred in SPPS due to its compatibility with resin-bound peptides, but its high boiling point (153°C) complicates recycling. Recent advances advocate for cyclopentyl methyl ether (CPME) as a greener alternative, offering comparable solubilizing power with easier recovery .

Chemical Reactions Analysis

Types of Reactions

H-Trp(Boc)-OH can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the indole ring or the Boc group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction can produce deprotected amino acids.

Scientific Research Applications

Peptide Synthesis

Overview : H-Trp(Boc)-OH is primarily utilized in the synthesis of peptides and proteins. The Boc group allows for the selective protection of the amino group, enabling controlled reactions during peptide bond formation.

- Solid-Phase Peptide Synthesis : This method is widely employed due to its efficiency and ability to produce long peptide chains. This compound can be incorporated into solid-phase synthesis protocols, allowing for high yields and purity of the final product.

- Comparative Stability : Compared to other protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl), the Boc group offers advantages in certain reactions but may be less stable under acidic conditions. Studies have shown that while Boc-protected amino acids can decompose during deprotection, methods such as using scavenger systems can mitigate these issues .

Drug Development

Role in Therapeutics : this compound is integral to the development of peptide-based drugs. Its incorporation into therapeutic agents enhances their efficacy and bioavailability.

- Peptide-Drug Conjugates : Research has demonstrated that conjugating this compound with various drugs can improve cellular uptake and overcome drug resistance in cancer therapies. For example, methotrexate (MTX) conjugated with cell-penetrating peptides including Boc-Trp showed significantly higher cytotoxicity against resistant cancer cell lines compared to free MTX .

Biological Studies

Applications in Research : The compound is employed in studies investigating protein structure and function, as well as in exploring cellular mechanisms.

- Protein Interactions : this compound can be used to study protein-protein interactions due to its ability to mimic natural amino acid sequences while providing stability during experimental procedures.

- Cellular Effects : It influences various cellular processes, including cell signaling pathways and gene expression. Its effects can vary depending on dosage and cellular context .

Industrial Applications

Biochemical Production : Beyond academic research, this compound finds applications in industrial settings for producing various biochemical products.

- Synthetic Routes : The compound serves as a precursor in synthesizing complex peptides that are valuable in pharmaceuticals and biotechnology .

Case Study 1: Peptide-MTX Conjugates

- Objective : Assess the effectiveness of methotrexate conjugated with cell-penetrating peptides including this compound.

- Methods : MTT assays and fluorescence microscopy were employed to evaluate cytotoxicity and cellular uptake.

- Results : The conjugates demonstrated significantly higher cytotoxicity against resistant cancer cell lines compared to free MTX, indicating enhanced therapeutic potential.

Case Study 2: Antioxidant Activity

A comparative study evaluated the antioxidant activity of various Boc-Trp derivatives:

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 75 | 80 |

| N1-butyl-Boc-Trp | 85 | 90 |

| N1-aminopentane-Boc-Trp | 80 | 88 |

This table illustrates that this compound exhibits considerable antioxidant properties, making it a candidate for further exploration in health-related applications .

Mechanism of Action

The mechanism of action of H-Trp(Boc)-OH involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing the compound to participate in various chemical reactions without unwanted side reactions. The indole ring can interact with biological targets, potentially influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares H-Trp(Boc)-OH with other tryptophan derivatives and protected amino acids:

Key Research Findings

(b) Solubility and Handling

- This compound requires DMF or DCM for solubilization, while Fmoc-Trp(Boc)-OH is soluble in chloroform and acetone .

- Halogenated derivatives like H-Trp(6-Br)-OH exhibit altered hydrophobicity, impacting peptide folding and bioactivity .

(d) Chiral Specificity

- Z-D-Trp(Boc)-OH (D-isomer) is used to study chirality-dependent interactions, such as enzyme binding or receptor activation .

Biological Activity

H-Trp(Boc)-OH, or N-α-Boc-L-tryptophan, is a protected form of the amino acid tryptophan that plays a significant role in various biological activities. This compound is widely used in peptide synthesis and has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer therapies. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

This compound has the molecular formula C16H20N2O4 and is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of tryptophan. This protection allows for selective reactions during peptide synthesis, making it an essential building block in the development of various peptides.

1. Antimicrobial Activity

This compound has been utilized in the synthesis of peptides that exhibit enhanced antibacterial properties. Research indicates that peptides containing tryptophan residues can disrupt bacterial membranes, leading to cell death. For instance, studies have shown that Arg-Trp peptides synthesized using this compound demonstrate significant antibacterial activity against various pathogens through mechanisms involving membrane disruption and pore formation .

2. Anticancer Potential

The incorporation of this compound into nanoparticle formulations has been explored for targeted drug delivery in cancer therapy. These nanoparticles can encapsulate anticancer drugs and facilitate their release at tumor sites, thereby improving therapeutic efficacy while minimizing side effects. Dube et al. (2017) demonstrated that tryptophan-derived nanoparticles could effectively deliver chemotherapeutics to cancer cells, enhancing treatment outcomes .

The biological activity of this compound is primarily attributed to its role in peptide formation, which can modulate various biological pathways:

- Membrane Interaction : Peptides containing tryptophan often interact with lipid membranes due to the hydrophobic nature of tryptophan's indole side chain. This interaction can lead to membrane permeabilization and subsequent cell lysis in bacteria .

- Receptor Modulation : Some studies have indicated that tryptophan-containing peptides can modulate receptor activities, such as TRPV1 channels, which are involved in pain signaling. The structural modifications introduced by this compound can enhance or inhibit these interactions depending on the peptide's design .

Case Studies

- Antibacterial Peptides : A study by Albada et al. (2014) highlighted the synthesis of antimicrobial peptides using this compound, demonstrating their effectiveness against resistant strains of bacteria through a mechanism involving membrane disruption .

- Nanoparticle Drug Delivery : Dube et al. (2017) reported on the use of this compound in creating nanoparticles for drug delivery systems targeting cancer cells. The study showed improved uptake and cytotoxicity against various cancer cell lines compared to free drugs .

Data Table: Biological Activities of this compound Derivatives

| Peptide/Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| Arg-Trp Peptide | Antibacterial | Membrane disruption | Albada et al., 2014 |

| Tryptophan Nanoparticles | Anticancer | Targeted drug delivery | Dube et al., 2017 |

| TRPV1 Blockers | Pain modulation | Inhibition of Ca²⁺ influx | MDPI, 2010 |

Q & A

Q. What is the functional role of the Boc protecting group in H-Trp(Boc)-OH during peptide synthesis?

The tert-butoxycarbonyl (Boc) group protects the indole nitrogen of tryptophan, preventing unwanted side reactions (e.g., oxidation or alkylation) during solid-phase peptide synthesis (SPPS). Deprotection is typically achieved using trifluoroacetic acid (TFA), which cleaves the Boc group while maintaining acid-labile resin linkages. This strategy is critical for synthesizing peptides with tryptophan residues in complex sequences .

Q. Which analytical methods are essential for confirming the identity and purity of this compound in synthesized peptides?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard. For example, HPLC retention times (e.g., 7.27–7.73 min under acetonitrile gradients) and MALDI-TOF MS data (e.g., [M+H]+ peaks at 1601–1602 Da) provide identity confirmation. Purity thresholds (>83%) are validated via HPLC area-under-curve analysis .

Q. How is this compound incorporated into linear peptide sequences using SPPS?

Using Fmoc/tBu chemistry, this compound is coupled to resin-bound peptides via activators like HBTU or PyBOP. After coupling, the Fmoc group is removed with piperidine, and the cycle repeats. For example, H-Trp(Boc)-2-chlorotrityl resin (0.3 mmol/g loading) enables efficient synthesis of cyclic peptides with yields up to 39% after cyclization .

Advanced Research Questions

Q. How can impurities from coupling reagents (e.g., DEPBT) be minimized when synthesizing this compound-containing peptides?

DEPBT-generated impurities (e.g., byproducts from incomplete activation) can complicate purification. Switching to PyBOP as an alternative coupling reagent reduces side reactions. Post-synthesis, reverse-phase HPLC with C18 columns and gradient elution (e.g., 10–100% acetonitrile) effectively isolates target peptides .

Q. What strategies optimize the synthesis of macrocyclic peptides incorporating this compound?

SPPS using H-Trp(Boc)-2-chlorotrityl resin simplifies linear precursor assembly. Cyclization is performed in solution using DEPBT or HATU, followed by purification via silica gel chromatography. For example, cyclic tetrapeptides achieve 39% yields under these conditions .

Q. How do competing enzymatic interactions between Trp and this compound derivatives affect pharmacokinetic modeling?

Compartmental PK/PD models assume identical enzymatic reaction rates for labeled (e.g., deuterated h-Trp) and unlabeled species. Competitive inhibition constants (Ki) are derived from enzyme kinetics assays, and parameters are optimized using software like Monolix. This approach quantifies TPH1 enzyme competition in serotonin biosynthesis pathways .

Q. What resin systems improve the efficiency of this compound integration into heterocyclic compounds?

2-Chlorotrityl resin supports high-yield synthesis of non-peptide heterocycles (e.g., 1,3,5-triazine derivatives). For instance, coupling H-Trp(Boc)-Ala-OMe to DCMT (2,4-dichloro-6-methoxy-1,3,5-triazine) in the presence of NaHCO3 achieves 97.1% yield, with purity confirmed via elemental analysis (C: 54%, N: 15.7%) .

Methodological Considerations

Q. How should researchers address low yields during Boc deprotection of this compound in acid-sensitive peptides?

Use milder deprotection conditions (e.g., 30% TFA in DCM with scavengers like triisopropylsilane) to minimize side reactions. Monitor deprotection efficiency via ninhydrin tests or LC-MS .

Q. What protocols ensure reproducibility in synthesizing this compound-containing peptidomimetics?

Standardize coupling times (2–4 hours), activator equivalents (2–3 eq.), and resin swelling (30 min in DMF). For example, Fmoc-Glu(OtBu)-OH and this compound require HBTU activation for efficient incorporation into cyclic peptides .

Data Contradictions and Troubleshooting

Q. Why do MALDI-TOF and HPLC-MS data sometimes show discrepancies in molecular weight validation?

MALDI-TOF may overestimate mass due to matrix adducts, while ESI-MS provides higher accuracy. Cross-validate using both techniques and calibrate instruments with known standards (e.g., H-Trp(Boc)-D-Pro-Arg(Pbf)-OH, [M+H]+: 1601.63 Da) .

Q. How can researchers resolve conflicting purity results between HPLC and NMR for this compound derivatives?

HPLC detects UV-active impurities, while NMR identifies structural anomalies. Integrate both methods: For example, HPLC purity >83% with NMR-confirmed absence of protic impurities (e.g., residual TFA) ensures reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.